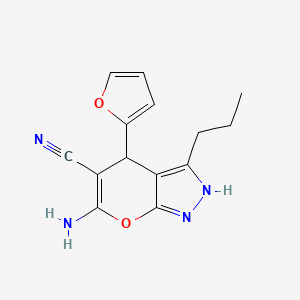![molecular formula C27H23F6N3O4 B11521254 N-[2-(2-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B11521254.png)
N-[2-(2-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is a complex organic compound characterized by the presence of multiple functional groups, including piperidine, trifluoromethyl, nitro, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide typically involves multi-step organic reactions. The key steps include:
Formation of the piperidine derivative: This involves the reaction of 2-methylpiperidine with a suitable electrophile to introduce the trifluoromethyl group.
Coupling reactions: The intermediate is then coupled with 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Major Products
Reduction of the nitro group: Produces the corresponding amine derivative.
Substitution reactions: Can yield various substituted derivatives depending on the nucleophile used.
Hydrolysis: Results in the formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[2-(2-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals due to its unique structural features.
Materials Science: Can be used in the synthesis of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Industrial Chemistry: Utilized as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[2-(2-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and molecular targets would depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
- N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide
- N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine
- Aniline, 2-nitro-4-trifluoromethyl-
Uniqueness
N-[2-(2-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide is unique due to its combination of functional groups, which confer specific chemical and physical properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack one or more of these functional groups.
Properties
Molecular Formula |
C27H23F6N3O4 |
|---|---|
Molecular Weight |
567.5 g/mol |
IUPAC Name |
N-[2-(2-methylpiperidin-1-yl)-5-(trifluoromethyl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide |
InChI |
InChI=1S/C27H23F6N3O4/c1-16-4-2-3-13-35(16)22-11-7-18(26(28,29)30)14-21(22)34-25(37)17-5-9-20(10-6-17)40-24-12-8-19(27(31,32)33)15-23(24)36(38)39/h5-12,14-16H,2-4,13H2,1H3,(H,34,37) |
InChI Key |
CDJSBTOODNRWPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)C3=CC=C(C=C3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-cyclohexyl-2-sulfanyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B11521177.png)
![ethyl (2E)-5-(4-chlorophenyl)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11521188.png)
![7-(4-bromophenyl)-1,3-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11521198.png)
![1-[4-(4-Nitrophenyl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B11521211.png)
![N-Ethyl-2-[(2E)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-YL]acetamide](/img/structure/B11521214.png)
![6,7-dihydro-5H-[1,3]dithiolo[4,5-b][1,4]dithiepine-2-thione](/img/structure/B11521220.png)
![N-[2-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-fluorobenzamide](/img/structure/B11521228.png)
![N,N'-benzene-1,4-diylbis[2-(4-cyclohexylphenoxy)acetamide]](/img/structure/B11521229.png)
![(2E,5Z)-3-methyl-2-(methylimino)-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11521235.png)
![N-[(2E,5Z)-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11521246.png)
![4-(6-Amino-5-cyano-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,6-dimethoxyphenyl morpholine-4-carboxylate](/img/structure/B11521247.png)

![N-[(2E,5Z)-5-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11521253.png)
![[(3Z)-3-(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B11521257.png)
